JJKK 048

Description

Properties

IUPAC Name |

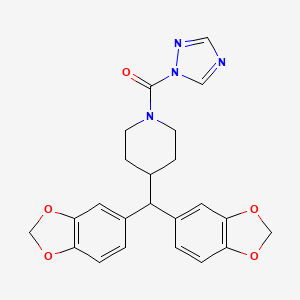

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNATLUIXZPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JJKK 048 mechanism of action

JJKK 048: A Novel Compound with an Undisclosed Mechanism of Action

Introduction

JJKK 048 is a novel investigational compound that has recently emerged in preclinical research. Due to its early stage of development, detailed information regarding its mechanism of action, specific molecular targets, and comprehensive pharmacological profile is not yet publicly available. This guide aims to synthesize the currently accessible, albeit limited, information and will be updated as new data is released.

Current Understanding

At present, the precise mechanism through which JJKK 048 exerts its effects remains uncharacterized. Scientific and medical databases, as well as publicly available research literature, do not contain specific details on its molecular interactions or the signaling pathways it modulates.

Future Directions

The elucidation of JJKK 048's mechanism of action will be contingent on the public dissemination of findings from ongoing and future preclinical and clinical studies. Researchers will likely employ a variety of experimental approaches to identify its direct binding partners and downstream cellular effects. Key areas of future investigation will likely include:

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screens to identify the primary molecular target(s) of JJKK 048.

-

Signaling Pathway Analysis: Employing methods like western blotting, reporter assays, and transcriptomic profiling to determine the cellular signaling cascades affected by the compound.

-

In Vitro and In Vivo Efficacy Studies: Characterizing the pharmacological effects of JJKK 048 in relevant cellular and animal models to understand its therapeutic potential.

As data from these and other studies become available, a clearer picture of the JJKK 048 mechanism of action will emerge, paving the way for its potential clinical development.

JJKK 048: A Technical Guide to a High-Potency Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJKK 048 is an ultrapotent and highly selective, covalently acting inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By blocking MAGL activity, JJKK 048 elevates the levels of 2-AG in the brain and peripheral tissues, thereby potentiating endocannabinoid signaling.[3][4] This mechanism of action has demonstrated significant therapeutic potential in preclinical models of pain, neuroinflammation, and cancer.[1][2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to JJKK 048.

Core Function and Mechanism of Action

JJKK 048 functions as a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[3] The inhibition of MAGL by JJKK 048 leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.[3]

The mechanism of inhibition is covalent, with JJKK 048 forming a carbamate adduct with the catalytic serine residue (Ser122) in the active site of MAGL.[3] This covalent modification effectively and irreversibly inactivates the enzyme. The high potency of JJKK 048 is attributed to the triazole leaving group in its chemical structure.[3]

Quantitative Data

The following tables summarize the key quantitative data for JJKK 048, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of JJKK 048 against MAGL

| Species | IC50 (pM) | Reference |

| Human | 214 | [3] |

| Mouse | 363 | [3] |

| Rat | 275 | [3] |

Table 2: In Vivo Efficacy of JJKK 048 in Mice

| Dosage (mg/kg, i.p.) | Effect | Observation Time | Reference |

| 0.1 - 4 | Dose-dependent blockade of brain MAGL | 30 minutes | [3] |

| 0.5 | ~45% inhibition of brain MAGL | 30 minutes | [3] |

| 1.0 | ~80% inhibition of brain MAGL | 30 minutes | [3] |

| 4.0 | ~90% inhibition of brain MAGL | 30 minutes | [3] |

| 0.5 | Significant analgesia in writhing test | Not specified | [3] |

| 1.0 - 2.0 | Analgesia in writhing and tail-immersion tests | Not specified | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by JJKK 048 and a general experimental workflow for its characterization.

References

- 1. glpbio.com [glpbio.com]

- 2. Monoacylglycerol Lipase Inhibitor JJKK048 Ameliorates ABCG2 Transporter-Mediated Regorafenib Resistance Induced by Hypoxia in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

The Role of JJKK-048 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, presenting a promising area for therapeutic intervention. A key regulatory component of the ECS is the enzymatic degradation of endocannabinoids. JJKK-048 has emerged as a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of JJKK-048's mechanism of action, its quantitative pharmacological profile, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MAGL inhibition.

Introduction to the Endocannabinoid System and JJKK-048

The endocannabinoid system is comprised of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands.[1] The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1] While both activate cannabinoid receptors, their metabolic pathways are distinct. AEA is primarily hydrolyzed by fatty acid amide hydrolase (FAAH), whereas 2-AG is predominantly degraded by monoacylglycerol lipase (MAGL).[1]

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more localized and sustained manner compared to direct receptor agonists. JJKK-048 is a piperidine-based triazole urea that has been identified as an ultrapotent and highly selective inhibitor of MAGL.[2][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, thereby potentiating 2-AG's effects on cannabinoid and other receptors.[2][3]

Mechanism of Action

JJKK-048 acts as a covalent, slowly reversible inhibitor of MAGL.[2] It covalently binds to the catalytic serine residue (Ser122) within the active site of MAGL, forming a carbamate adduct.[2] This modification effectively blocks the entry of 2-AG and prevents its hydrolysis. The high potency of JJKK-048 is attributed to its triazole leaving group.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JJKK-048, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Potency of JJKK-048 against Monoacylglycerol Lipase (MAGL)

| Species | IC50 (pM) |

| Human | 214[2] |

| Rat | 275[2] |

| Mouse | 363[2] |

Table 2: In Vitro Selectivity of JJKK-048

| Enzyme/Target | Selectivity (fold vs. MAGL) |

| Fatty Acid Amide Hydrolase (FAAH) | >13,000[4] |

| α/β-hydrolase domain containing 6 (ABHD6) | ~630[4] |

Table 3: In Vivo Effects of JJKK-048 in Mice

| Parameter | Dose (mg/kg, i.p.) | Effect |

| Brain 2-AG Levels | 0.5 | 9-fold increase[2] |

| Brain Anandamide Levels | 0.1 - 4 | No significant change[2] |

| Analgesia (Writhing Test) | 0.5 | Significant antinociceptive effect[2] |

| Analgesia (Tail-Immersion Test) | 1 - 2 | Significant antinociceptive effect[2] |

| Hypomotility | 1 - 2 | Dose-dependent effect[2] |

| Hypothermia | 1 - 2 | Dose-dependent effect[2] |

| Catalepsy | up to 2 | No significant effect[2] |

Table 4: Pharmacokinetic Parameters of JJKK-048 in Mice (30 minutes post-injection, i.p.)

| Dose (mg/kg) | Plasma Concentration | Brain Concentration | Liver Concentration |

| 0.5 | Not Detected | Not Detected | - |

| 1.0 | - | - | - |

| 2.0 | - | - | - |

Note: Pharmacokinetic data for JJKK-048 is limited. At a dose of 0.5 mg/kg i.p., JJKK-048 was not detected in plasma or brain at 15, 30, 60, or 120 minutes post-injection, suggesting rapid distribution and/or metabolism.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by JJKK-048 and the general workflows for its experimental characterization.

Caption: JJKK-048 inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess JJKK-048 selectivity.

Detailed Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Selectivity Analysis

This protocol is a general method for assessing the selectivity of JJKK-048 against serine hydrolases in a complex proteome.

Materials:

-

Tissue or cell lysate

-

JJKK-048

-

Activity-based probe (e.g., fluorophosphonate-biotin, FP-biotin)

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Proteome Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet insoluble debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

Competitive Inhibition: Pre-incubate the proteome (e.g., 1 mg/mL) with varying concentrations of JJKK-048 or vehicle (DMSO) for 30 minutes at room temperature.

-

Probe Labeling: Add the FP-biotin probe (e.g., 1 µM final concentration) to the pre-incubated proteome and incubate for another 30 minutes at room temperature.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and PBS alone).

-

On-Bead Digestion: Resuspend the washed beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify and quantify the labeled proteins.

-

Data Analysis: Compare the abundance of identified serine hydrolases in the JJKK-048-treated samples to the vehicle-treated control to determine the extent of inhibition and thus the selectivity of JJKK-048.

Quantification of 2-AG and Anandamide by LC-MS/MS

This protocol provides a general method for the extraction and quantification of endocannabinoids from biological matrices.

Materials:

-

Brain tissue or plasma samples

-

Internal standards (e.g., 2-AG-d8, anandamide-d8)

-

Extraction solvent (e.g., acetonitrile or a mixture of ethyl acetate/hexane)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Homogenization: Homogenize frozen tissue samples in a suitable solvent (e.g., acetonitrile) containing the internal standards. For plasma, add the internal standards and extraction solvent.

-

Lipid Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. Collect the organic supernatant containing the lipids.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 column and separate the endocannabinoids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-AG, anandamide, and their deuterated internal standards.

-

-

Quantification: Generate a standard curve using known concentrations of 2-AG and anandamide. Quantify the endocannabinoid levels in the samples by comparing their peak area ratios to the internal standards against the standard curve.

Acetic Acid-Induced Writhing Test for Analgesia

This is a model of visceral pain used to assess the analgesic properties of JJKK-048.[5][6][7][8][9]

Animals:

-

Male mice (e.g., CD-1 or Swiss Webster)

Materials:

-

JJKK-048

-

Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)

-

0.6% acetic acid solution

-

Observation chambers

Procedure:

-

Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer JJKK-048 or vehicle intraperitoneally (i.p.) or via the desired route at a specific time point before the acetic acid injection (e.g., 30 minutes).

-

Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) i.p. to induce visceral pain.

-

Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a timer.

-

Scoring: Count the number of writhes (a characteristic contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Compare the number of writhes in the JJKK-048-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of writhing.

Tail-Immersion Test for Analgesia

This is a model of acute thermal pain used to evaluate the analgesic effects of JJKK-048.[10][11][12][13]

Animals:

-

Male mice

Materials:

-

JJKK-048

-

Vehicle

-

Water bath maintained at a constant temperature (e.g., 52 ± 0.5°C)

-

Timer

Procedure:

-

Acclimation: Habituate the mice to the restraint procedure and the testing environment before the experiment.

-

Baseline Latency: Gently restrain the mouse and immerse the distal 2-3 cm of its tail into the hot water bath. Measure the time it takes for the mouse to flick or withdraw its tail (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

-

Drug Administration: Administer JJKK-048 or vehicle (i.p. or other desired route).

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. Data can be expressed as the raw latency in seconds or as a percentage of the maximum possible effect (%MPE).

Conclusion

JJKK-048 is a powerful research tool and a potential therapeutic lead compound that selectively enhances 2-AG signaling through the potent inhibition of MAGL. Its high potency and selectivity make it an invaluable asset for elucidating the specific roles of 2-AG in the endocannabinoid system and its downstream physiological effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the potential of JJKK-048 and other MAGL inhibitors in various pathological conditions, including pain, neuroinflammation, and cancer. Further investigation into the pharmacokinetics and long-term effects of JJKK-048 is warranted to fully understand its therapeutic window and potential for clinical translation.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 4. Acetic acid-induced writhing test in mice [bio-protocol.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Tail immersion [bio-protocol.org]

- 11. Tail immersion test for the evaluation of a nociceptive reaction in mice. Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hot Water Tail Immersion Test [protocols.io]

- 13. ajrconline.org [ajrconline.org]

JJKK-048: A Technical Guide to an Ultrapotent and Selective MAGL Inhibitor

Introduction

JJKK-048, chemically identified as {4-[bis-(benzo[d][1][2]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound that has emerged as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system.[1][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain, offering significant therapeutic potential for a range of conditions including pain, neurodegenerative disorders, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vivo characterization of JJKK-048.

Discovery and Synthesis

JJKK-048 was developed and synthesized at the School of Pharmacy, University of Eastern Finland.[1] It was the result of research focused on creating potent and selective inhibitors of MAGL.[1] The synthesis of JJKK-048 involves a multi-step process typical for piperidine-based triazole ureas. A generalized workflow for its synthesis is depicted below.

A generalized workflow for the synthesis of JJKK-048.

Mechanism of Action

JJKK-048 functions as a covalent inhibitor of MAGL.[2] It specifically targets and binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme.[2] This interaction forms a stable carbamate adduct, which effectively inactivates the enzyme and prevents it from hydrolyzing 2-AG.[2] The high potency of JJKK-048 is attributed to the triazole leaving group in its chemical structure.[1] This mechanism of action leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues, while not affecting the levels of another major endocannabinoid, anandamide (AEA).[1][3]

Signaling pathway of JJKK-048's action.

Quantitative Data

JJKK-048 has demonstrated remarkable potency and selectivity for MAGL across different species. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of JJKK-048

| Target | Species | IC50 Value |

| MAGL | Human | 214 pM[2] |

| MAGL | Rat | 275 pM[2] |

| MAGL | Mouse | 363 pM[2] |

Table 2: In Vivo Efficacy of JJKK-048 in Mice

| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels |

| 0.1 - 4 mg/kg | Dose-dependent blockade[1][2] | Dose-dependent increase[1][2] |

| 0.5 mg/kg | ~45% inhibition[1] | Significant increase[3] |

| 1 - 2 mg/kg | ~80% inhibition[1] | Massive increase[3] |

| 4 mg/kg | ~90% inhibition[1] | N/A |

Experimental Protocols

The characterization of JJKK-048 has involved a series of in vivo and in vitro experiments. Below are the methodologies for some of the key assays.

In Vivo Administration in Mice

-

Animals: Male C57BL/6J mice were used for the in vivo experiments.[1]

-

Compound Preparation: JJKK-048 was dissolved in a vehicle solution of 5% (v/v) dimethylsulfoxide (DMSO) in gently heated 10% (w/v) 2-hydroxypropyl-β-cyclodextrin.[1]

-

Administration: The compound was administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg.[1]

-

Dosage Groups: Mice were treated with doses ranging from 0.1 to 4 mg/kg or with the vehicle solution as a control.[1]

-

Tissue Collection: After 30 minutes, the mice were sacrificed, and brain and other tissues were immediately frozen in liquid nitrogen for further analysis.[1]

Activity-Based Protein Profiling (ABPP)

-

Objective: To assess the selectivity of JJKK-048 for MAGL over other serine hydrolases in the brain.[1]

-

Methodology: A gel-based ABPP approach was used.[1] Brain homogenates from treated and control mice were incubated with a fluorescently tagged serine hydrolase-reactive probe.

-

Analysis: The labeled proteins were separated by SDS-PAGE, and the fluorescence was visualized. A reduction in the fluorescence of the MAGL band in the JJKK-048-treated samples indicated target engagement and inhibition.[1]

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To quantify the levels of endocannabinoids (2-AG and AEA) in the brain tissue of treated and control mice.[1]

-

Sample Preparation: Brain tissues were homogenized, and lipids were extracted.

-

Analysis: The levels of 2-AG and AEA in the extracts were determined using a sensitive and specific LC-MS/MS method.[1]

Behavioral Assays

-

Writhing Test: This assay was used to assess the analgesic effects of JJKK-048 in a model of visceral pain. A low dose of 0.5 mg/kg was shown to produce significant analgesia.[1][3]

-

Tail-Immersion Test: This test was used to evaluate the analgesic effects in a model of thermal pain. Higher doses of JJKK-048 induced analgesia in this test.[1][3]

-

Tetrad Assay: A battery of tests including analgesia, hypomotility, hypothermia, and catalepsy was used to assess cannabimimetic side effects.[1] JJKK-048 induced dose-dependent hypomotility and hypothermia but not catalepsy.[1][3]

Conclusion

JJKK-048 is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for MAGL, coupled with its demonstrated in vivo efficacy in modulating 2-AG levels and producing analgesia, underscore its potential for treating a variety of pathological conditions.[3] Further research into the clinical applications of JJKK-048 and similar MAGL inhibitors is warranted.

References

The In Vivo Impact of JJKK-048 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

JJKK-048 is a synthetic organic compound identified as a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL)[1][2][3]. MAGL is the primary serine hydrolase responsible for the degradation of the endocannabinoid 2-AG in the central nervous system and peripheral tissues[3][4]. By covalently binding to the active site serine (S122) of MAGL, JJKK-048 forms a carbamate adduct, which effectively inhibits the hydrolysis of 2-AG[5]. This inhibition leads to a significant and selective increase in the tissue levels of 2-AG, without affecting the levels of another major endocannabinoid, anandamide (AEA)[4][5][6]. The elevation of 2-AG levels enhances its signaling at cannabinoid receptors, primarily CB1 and CB2, which is being explored for therapeutic potential in various conditions, including pain and neurodegenerative diseases[4][5].

Quantitative In Vivo Data: Dose-Dependent Effects of JJKK-048 in Mice

Acute in vivo administration of JJKK-048 has been demonstrated to potently inhibit MAGL and subsequently elevate brain 2-AG levels in a dose-dependent manner[5][6]. The following tables summarize the quantitative findings from studies conducted in male C57Bl/6J mice following a single intraperitoneal (i.p.) injection of JJKK-048.

Table 1: Dose-Dependent Inhibition of Brain MAGL Activity by JJKK-048

| JJKK-048 Dose (mg/kg, i.p.) | Approximate MAGL Inhibition in Brain (%) |

| 0.5 | ~45% |

| 1.0 | ~80% |

| 2.0 | ~80% |

| 4.0 | ~90% |

Data derived from activity-based protein profiling in male C57Bl/6J mice 30 minutes post-administration[6].

Table 2: Effect of JJKK-048 Administration on Brain Endocannabinoid Levels

| JJKK-048 Dose (mg/kg, i.p.) | Change in Brain 2-AG Levels | Change in Brain AEA Levels |

| 0.1 - 4.0 | Massive, dose-dependent increase | Unaffected |

Observations are based on acute administration in mice[4][5][6].

Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments to determine the effects of JJKK-048 on 2-AG levels.

Animal Model and Drug Administration

-

Species: Male C57Bl/6J mice or male Albino Swiss mice have been utilized in these studies[5].

-

Administration Route: JJKK-048 is administered via a single intraperitoneal (i.p.) injection[5][6].

-

Vehicle: The specific vehicle for JJKK-048 administration in the cited studies is not detailed in the provided search results. A common vehicle for similar compounds is a mixture of ethanol, Emulphor, and saline.

-

Time Course: Brain and other tissues are typically collected 30 minutes post-administration for analysis of MAGL activity and endocannabinoid levels[6].

Measurement of MAGL Activity

-

Method: Gel-based activity-based protein profiling (ABPP) is a key technique used to assess the in vivo inhibition of MAGL[6].

-

Procedure:

-

Following sacrifice, brain and other tissues are rapidly removed and prepared as homogenates.

-

The homogenates are incubated with a fluorescently tagged serine hydrolase activity probe.

-

Proteins are then separated by SDS-PAGE.

-

The inhibition of MAGL by JJKK-048 is visualized and quantified by the reduction in the fluorescence signal corresponding to the MAGL protein band.

-

Quantification of 2-AG Levels

-

Method: Liquid chromatography-mass spectrometry (LC-MS) is the standard method for the precise quantification of endocannabinoid levels in biological samples.

-

Procedure:

-

Brain and other tissues are homogenized in a solvent system designed to extract lipids, often containing an internal standard for accurate quantification.

-

The lipid extract is then subjected to solid-phase or liquid-liquid extraction to purify the endocannabinoid fraction.

-

The purified sample is analyzed by LC-MS to separate and quantify 2-AG and other endocannabinoids.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by JJKK-048 and the general experimental workflow for in vivo studies.

Caption: Mechanism of action of JJKK-048.

Caption: General experimental workflow for in vivo JJKK-048 studies.

References

- 1. JJKK 048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. JJKK 048 (5206) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. JJKK 048 | CAS:1515855-97-6 | Potent and selective MAGL inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Redirecting [linkinghub.elsevier.com]

JJKK-048: A Technical Guide to its Selectivity for Monoacylglycerol Lipase (MAGL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JJKK-048, a potent inhibitor of monoacylglycerol lipase (MAGL). The document focuses on its comparative inhibitory activity against fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), two other key enzymes in the endocannabinoid system. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to JJKK-048 and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary mediators of the ECS are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these lipid messengers is tightly regulated by their synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, thereby terminating its signaling. Fatty acid amide hydrolase (FAAH) is the main enzyme for AEA degradation, while α/β-hydrolase domain 6 (ABHD6) also contributes to 2-AG hydrolysis.

JJKK-048 is a piperidine-based triazole urea that has been identified as an ultrapotent and highly selective inhibitor of MAGL.[1][2][3][4][5] Its mechanism of action involves the covalent modification of the catalytic serine residue (Ser122) in the active site of MAGL, leading to the formation of a stable carbamate adduct.[5] By inhibiting MAGL, JJKK-048 elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling. This makes JJKK-048 a valuable pharmacological tool for studying the physiological roles of 2-AG and a potential therapeutic agent for various pathological conditions, including neurodegenerative diseases, inflammation, and pain.[5] The therapeutic potential of MAGL inhibitors is underscored by the need for high selectivity to avoid off-target effects, particularly the inhibition of FAAH and ABHD6, which would alter the levels of other endocannabinoids and bioactive lipids.

Quantitative Selectivity Profile of JJKK-048

The inhibitory potency of JJKK-048 against MAGL, FAAH, and ABHD6 has been quantified using in vitro enzyme inhibition assays, with IC50 values serving as the primary metric for comparison. The data, summarized in the table below, demonstrates the exceptional selectivity of JJKK-048 for MAGL.

| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. hMAGL | Reference(s) |

| MAGL | Human (h) | 0.214 | - | [5] |

| Rat (r) | 0.275 | - | [5] | |

| Mouse (m) | 0.363 | - | [5] | |

| FAAH | Human (h) | >10,000 | >46,700 | [2] |

| Rat (r) | 2,400 | >11,200 | [2] | |

| ABHD6 | Human (h) | 135 | ~630 | [2] |

Note: Fold selectivity is calculated as IC50 (Off-Target) / IC50 (hMAGL).

These data highlight the picomolar potency of JJKK-048 against MAGL across different species and its significantly lower affinity for FAAH and ABHD6. The selectivity for MAGL over FAAH is particularly noteworthy, exceeding 46,000-fold, which minimizes the potential for alterations in AEA signaling pathways. The approximately 630-fold selectivity over ABHD6 further underscores its specificity as a MAGL-directed agent.

Experimental Protocols

The selectivity of JJKK-048 is primarily determined using competitive activity-based protein profiling (ABPP). This technique allows for the assessment of enzyme inhibition within a complex proteome, providing a more physiologically relevant measure of selectivity compared to assays using purified enzymes.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the inhibitory potency and selectivity of JJKK-048 against MAGL, FAAH, and ABHD6 in a native biological context.

Materials:

-

Proteome Source: Mouse brain membrane proteome.

-

Inhibitor: JJKK-048 dissolved in DMSO.

-

Fluorescent Probe: FP-Rhodamine or TAMRA-FP (a broad-spectrum serine hydrolase probe).

-

Buffer: Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).

-

SDS-PAGE reagents.

-

Fluorescence gel scanner.

Protocol:

-

Proteome Preparation: Mouse brain tissue is homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction, which is rich in MAGL, FAAH, and ABHD6. The total protein concentration of the membrane preparation is determined.

-

Inhibitor Incubation: Aliquots of the brain membrane proteome (typically 50-100 µg of protein) are pre-incubated with varying concentrations of JJKK-048 (or vehicle control, DMSO) for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or TAMRA-FP) is added to the proteome-inhibitor mixture and incubated for a further period (e.g., 15-30 minutes). This probe covalently binds to the active site of serine hydrolases that have not been inhibited by JJKK-048.

-

Quenching and Denaturation: The labeling reaction is quenched by the addition of a reducing SDS-PAGE loading buffer. The samples are then heated to denature the proteins.

-

Gel Electrophoresis: The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to MAGL, FAAH, and ABHD6 (identified by their molecular weights) is quantified.

-

Data Analysis: The reduction in fluorescence intensity of a specific enzyme band in the presence of JJKK-048, relative to the vehicle control, indicates inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay (using recombinant enzymes)

Objective: To determine the IC50 of JJKK-048 against purified recombinant MAGL, FAAH, and ABHD6.

Materials:

-

Enzymes: Purified recombinant human MAGL, FAAH, and ABHD6.

-

Substrates: A suitable substrate for each enzyme that produces a detectable signal upon hydrolysis (e.g., a fluorogenic or chromogenic substrate).

-

Inhibitor: JJKK-048 dissolved in DMSO.

-

Assay Buffer: Buffer optimized for the specific enzyme's activity.

-

Microplate reader.

Protocol:

-

Enzyme and Inhibitor Pre-incubation: The purified enzyme is pre-incubated with various concentrations of JJKK-048 (or vehicle control) in the assay buffer for a specified time in a microplate well.

-

Substrate Addition: The reaction is initiated by the addition of the enzyme-specific substrate.

-

Signal Detection: The plate is incubated at a controlled temperature, and the product formation is monitored over time by measuring the fluorescence or absorbance using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the progress curve. The percentage of inhibition for each JJKK-048 concentration is determined relative to the vehicle control. IC50 values are then calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing the selectivity of JJKK-048.

References

- 1. Piperazine and piperidine triazole ureas as ultrapotent and highly selective inhibitors of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to JJKK 048: A Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JJKK 048, an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL). JJKK 048 holds significant therapeutic potential for a range of pathological conditions, including pain, neurodegenerative disorders, and cancer.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes its signaling pathway and experimental workflows.

Core Compound Information

JJKK 048, with the chemical name {4-[bis-(benzo[d][4]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea derivative.[5] It is recognized for its exceptional potency and selectivity in inhibiting MAGL, a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6]

Mechanism of Action

JJKK 048 acts as a covalent inhibitor of MAGL by binding to the active-site serine (S122) and forming a carbamate adduct.[1][5] This inhibition prevents the hydrolysis of 2-AG, leading to a significant elevation of its levels in various tissues, including the brain.[1][5] The increased 2-AG concentration enhances the activation of cannabinoid receptors, which is believed to mediate the therapeutic effects of JJKK 048. Notably, the inhibition by JJKK 048 is considered slowly reversible, which could be advantageous in drug development by potentially avoiding side effects associated with irreversible inhibition.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for JJKK 048 based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of JJKK 048

| Target Enzyme | Species | IC50 Value | Reference |

| MAGL | Human | 0.4 nM | [2][4][] |

| MAGL | Human | 214 pM | [1] |

| MAGL | Rat | 275 pM | [1] |

| MAGL | Mouse | 363 pM | [1] |

Table 2: In Vitro Selectivity of JJKK 048

| Enzyme | Selectivity over MAGL | Reference |

| FAAH | >13,000-fold | [2][4] |

| ABHD6 | ~630-fold | [2][4] |

Table 3: In Vivo Effects of JJKK 048 in Mice

| Dosage (i.p.) | Effect on Brain 2-AG Levels | Analgesic Effect | Cannabimimetic Side Effects | Reference |

| 0.5 mg/kg | 9-fold increase | Significant analgesia in writhing test | Not observed | [5] |

| 1 mg/kg | 19-fold increase | - | - | [5] |

| 2 mg/kg | 19-fold increase | - | - | [5] |

| 4 mg/kg | Up to 30-fold increase | Analgesia in writhing and tail-immersion tests | Hypomotility and hyperthermia, but no catalepsy | [5] |

Signaling Pathway and Mechanism of Action

The primary mechanism of JJKK 048 involves the modulation of the endocannabinoid system through the inhibition of MAGL. The following diagram illustrates this signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JJKK 048 | CAS:1515855-97-6 | Potent and selective MAGL inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JJKK 048 (5206) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. medkoo.com [medkoo.com]

Methodological & Application

JJKK 048: In Vivo Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JJKK 048 elevates the levels of 2-AG in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling. This heightened signaling has shown therapeutic potential in various preclinical models of pain, neuroinflammation, and neurodegenerative diseases. These application notes provide detailed protocols for in vivo studies using JJKK 048, focusing on its analgesic effects and target engagement.

Mechanism of Action

JJKK 048 covalently modifies the catalytic serine residue (S122) in the active site of MAGL, forming a carbamate adduct that inactivates the enzyme.[1] This irreversible inhibition leads to a significant and sustained increase in the concentration of 2-AG, which then acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The downstream signaling cascades initiated by 2-AG at these receptors are believed to mediate the analgesic and anti-inflammatory effects of JJKK 048.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with JJKK 048 in mice.

Table 1: In Vivo MAGL Inhibition and 2-AG Elevation in Mouse Brain

| JJKK 048 Dose (mg/kg, i.p.) | MAGL Inhibition (%) | Fold Increase in 2-AG Levels |

| 0.5 | ~45 | 9-fold |

| 1.0 | ~80 | 19-fold |

| 2.0 | ~80 | 19-fold |

| 4.0 | ~90 | 30-fold |

Data obtained 30 minutes post-injection in male C57Bl/6J mice.[2]

Table 2: Analgesic Efficacy of JJKK 048 in Murine Pain Models

| Assay | JJKK 048 Dose (mg/kg, i.p.) | Observation |

| Acetic Acid-Induced Writhing Test | 0.5 | Significant reduction in writhing episodes.[1][2] |

| 1.0 | Significant reduction in writhing episodes.[1][2] | |

| Tail-Immersion Test | 1.0 | Statistically significant analgesic effect (MPE).[2] |

| 2.0 | Induction of analgesia.[1] |

MPE: Maximum Possible Effect. Studies conducted in male Albino Swiss mice.[1]

Experimental Protocols

Protocol 1: Preparation of JJKK 048 for In Vivo Administration

This protocol describes the preparation of a JJKK 048 solution suitable for intraperitoneal (i.p.) injection in mice.

Materials:

-

JJKK 048

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the vehicle solution by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare the JJKK 048 working solution, first dissolve the required amount of JJKK 048 in DMSO.

-

Add the PEG300 to the DMSO/JJKK 048 mixture and vortex thoroughly.

-

Add the Tween-80 and vortex again until the solution is homogenous.

-

Finally, add the saline and vortex to obtain the final desired concentration.

-

If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

This protocol is designed to assess the peripheral analgesic effects of JJKK 048.

Materials:

-

Male albino Swiss mice (20-30 g)

-

JJKK 048 working solution

-

Vehicle solution

-

0.6% Acetic acid solution

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimate the mice to the testing environment for at least 30 minutes.

-

Administer the JJKK 048 working solution or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5, 1.0 mg/kg).

-

After a 30-minute pretreatment period, administer 0.6% acetic acid (10 mL/kg) via i.p. injection to induce writhing.

-

Immediately place each mouse into an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a duration of 20 minutes.

-

Calculate the mean number of writhes for each treatment group and compare the JJKK 048-treated groups to the vehicle control group.

Protocol 3: Tail-Immersion Test for Thermal Pain

This protocol is used to evaluate the central analgesic effects of JJKK 048.

Materials:

-

Male albino Swiss mice (20-30 g)

-

JJKK 048 working solution

-

Vehicle solution

-

Water bath maintained at 52 ± 0.5°C

-

Stopwatch

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes.

-

Gently restrain each mouse, allowing the tail to be free.

-

Immerse the distal 2-3 cm of the tail into the warm water bath.

-

Start the stopwatch immediately upon immersion.

-

Record the latency (in seconds) for the mouse to withdraw its tail from the water.

-

A cut-off time of 10-15 seconds should be implemented to prevent tissue damage. If the mouse does not withdraw its tail within this time, remove the tail and record the maximum latency.

-

Administer the JJKK 048 working solution or vehicle via i.p. injection.

-

Measure the tail-withdrawal latency at various time points post-injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

-

Calculate the Maximum Possible Effect (MPE) using the formula: MPE (%) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Protocol 4: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

This protocol provides a general workflow to confirm the in vivo inhibition of MAGL by JJKK 048 in brain tissue.

Materials:

-

Mice treated with JJKK 048 or vehicle

-

Brain tissue homogenates

-

Activity-based probe (e.g., TAMRA-FP)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Administer JJKK 048 or vehicle to mice at the desired doses.

-

After a specified time (e.g., 30 minutes), sacrifice the mice and harvest the brains.

-

Prepare brain homogenates in an appropriate buffer.

-

Incubate the brain homogenates with a fluorescently tagged activity-based probe that targets serine hydrolases (e.g., TAMRA-FP).

-

Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

Inhibition of MAGL by JJKK 048 will be observed as a decrease in the fluorescence intensity of the band corresponding to MAGL compared to the vehicle-treated control.

-

Quantify the band intensities to determine the percentage of MAGL inhibition at different doses of JJKK 048.

Visualizations

References

JJKK 048: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, JJKK 048 elevates the levels of 2-AG in the brain and peripheral tissues, making it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the use of JJKK 048 in key areas of neuroscience research, including neuroinflammation, neurodegenerative diseases, pain, and synaptic plasticity.

Mechanism of Action

JJKK 048 covalently binds to the catalytic serine residue (Ser122) in the active site of MAGL, forming a carbamate adduct.[1] This irreversible inhibition prevents the hydrolysis of 2-AG, leading to its accumulation. The increased 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are widely expressed in the nervous system and play crucial roles in neuronal function, immune modulation, and pain perception.

Figure 1: Mechanism of action of JJKK 048.

Quantitative Data

The following tables summarize the key quantitative parameters of JJKK 048.

Table 1: In Vitro Potency of JJKK 048

| Target | Species | IC50 | Reference |

| MAGL | Human | 214 pM | [1] |

| MAGL | Mouse | 363 pM | [1] |

| MAGL | Rat | 275 pM | [1] |

Table 2: In Vitro Selectivity of JJKK 048

| Enzyme | Selectivity vs. MAGL | Reference |

| FAAH | >13,000-fold | |

| ABHD6 | ~630-fold |

Table 3: In Vivo Effects of JJKK 048 in Mice

| Dosage (i.p.) | Effect | Time Point | Reference |

| 0.1 - 4 mg/kg | Dose-dependent inhibition of brain MAGL | 30 minutes | [1] |

| 0.5 mg/kg | Significant analgesia in writhing test without cannabimimetic side effects | Acute | [1] |

| 1 - 2 mg/kg | Analgesia in writhing and tail-immersion tests, hypomotility, hyperthermia | Acute | [1] |

| 0.5 - 2 mg/kg | Inhibition of MAGL in peripheral tissues (liver, spleen, heart, skeletal muscle) | Acute | [1] |

Experimental Protocols

Protocol 1: Investigating the Role of JJKK 048 in a Mouse Model of Neuroinflammation

This protocol describes the use of JJKK 048 in a lipopolysaccharide (LPS)-induced model of acute neuroinflammation.

Materials:

-

JJKK 048

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Male C57BL/6J mice (8-10 weeks old)

-

Sterile saline

-

Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)

-

Reagents for immunohistochemistry (e.g., antibodies against Iba1, GFAP)

-

Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for inflammatory genes)

Procedure:

-

JJKK 048 Preparation: Dissolve JJKK 048 in the vehicle to the desired concentration (e.g., 1 mg/ml for a 10 ml/kg injection volume). Sonicate if necessary to aid dissolution.[1]

-

Animal Groups:

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: JJKK 048 + LPS

-

Group 4: JJKK 048 + Saline

-

-

Administration:

-

Administer JJKK 048 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after JJKK 048/vehicle injection, administer LPS (e.g., 1 mg/kg, dissolved in sterile saline) or saline via i.p. injection.

-

-

Tissue Collection and Analysis:

-

For Cytokine Analysis (2-4 hours post-LPS): Anesthetize mice and collect blood via cardiac puncture. Perfuse transcardially with ice-cold PBS. Harvest brains and homogenize the hippocampus and cortex. Measure cytokine levels in serum and brain homogenates using ELISA kits.

-

For Immunohistochemistry (24 hours post-LPS): Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution. Section the brains and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation.

-

For qPCR (4-6 hours post-LPS): Harvest brains and isolate RNA from the hippocampus and cortex. Perform reverse transcription and qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

-

Figure 2: Workflow for the LPS-induced neuroinflammation protocol.

Protocol 2: Assessment of JJKK 048 in a Mouse Model of Alzheimer's Disease

This protocol provides a framework for evaluating the therapeutic potential of JJKK 048 in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

Materials:

-

JJKK 048

-

Vehicle

-

Transgenic Alzheimer's disease model mice and wild-type littermates

-

Reagents for amyloid-beta (Aβ) ELISA

-

Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)

-

Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

Procedure:

-

Treatment Regimen:

-

Begin treatment at an age when pathology is developing in the chosen mouse model.

-

Administer JJKK 048 (e.g., 1-2 mg/kg, i.p.) or vehicle daily or on alternate days for a specified duration (e.g., 4-8 weeks).

-

-

Behavioral Testing:

-

In the final week of treatment, conduct behavioral tests to assess cognitive function.

-

Morris Water Maze: Evaluate spatial learning and memory.

-

Y-Maze: Assess short-term spatial working memory.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, collect brains as described in Protocol 1.

-

Aβ Quantification: Homogenize one hemisphere and measure soluble and insoluble Aβ40 and Aβ42 levels using ELISA.

-

Immunohistochemistry: Use the other hemisphere for immunohistochemical analysis of Aβ plaque deposition, microgliosis (Iba1), and astrogliosis (GFAP).

-

Protocol 3: Evaluation of JJKK 048 in a Mouse Model of Parkinson's Disease

This protocol outlines the use of JJKK 048 in a neurotoxin-based (e.g., MPTP or 6-OHDA) or a genetic (e.g., α-synuclein overexpression) mouse model of Parkinson's disease.

Materials:

-

JJKK 048

-

Vehicle

-

Parkinson's disease model mice and control mice

-

Neurotoxin (MPTP or 6-OHDA) if applicable

-

Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH), anti-α-synuclein)

-

Equipment for motor function tests (e.g., rotarod, cylinder test)

Procedure:

-

Treatment Regimen:

-

Neurotoxin Models: Administer JJKK 048 (e.g., 1-2 mg/kg, i.p.) or vehicle for a period before, during, and/or after neurotoxin administration.

-

Genetic Models: Treat mice with JJKK 048 or vehicle for a chronic period (e.g., several weeks or months).

-

-

Motor Function Assessment:

-

Conduct motor function tests at baseline and at regular intervals throughout the study.

-

Rotarod Test: Assess motor coordination and balance.

-

Cylinder Test: Evaluate forelimb akinesia.

-

-

Neurochemical and Histological Analysis:

-

At the end of the study, collect brains.

-

Immunohistochemistry: Stain brain sections for TH to quantify dopaminergic neuron loss in the substantia nigra and striatum. In genetic models, stain for α-synuclein aggregates.

-

Protocol 4: Investigating the Effect of JJKK 048 on Synaptic Plasticity (Long-Term Potentiation)

This protocol describes how to assess the impact of JJKK 048 on long-term potentiation (LTP) in hippocampal slices.

Materials:

-

JJKK 048

-

Artificial cerebrospinal fluid (aCSF)

-

Rodent (rat or mouse)

-

Vibratome

-

Electrophysiology rig with perfusion system and recording electrodes

-

High-frequency stimulation (HFS) protocol generator

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

-

Incubation: Allow slices to recover in aCSF. For the treatment group, incubate slices in aCSF containing JJKK 048 (e.g., 100 nM) for at least 1 hour before recording.

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with aCSF (with or without JJKK 048).

-

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

LTP Induction:

-

Record a stable baseline of fEPSPs for 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: Compare the degree of potentiation in control and JJKK 048-treated slices.

Figure 3: Logical flow of the LTP experiment.

Concluding Remarks

JJKK 048 is a powerful pharmacological tool for elucidating the complex roles of the endocannabinoid system in the central nervous system. The protocols outlined in these application notes provide a starting point for researchers to explore the effects of MAGL inhibition in various models of neurological and psychiatric disorders. Appropriate optimization of dosages, treatment durations, and outcome measures will be necessary for specific experimental contexts. As with any pharmacological agent, careful consideration of potential off-target effects and the use of appropriate controls are essential for robust and reproducible findings.

References

JJKK 048: Application Notes and Protocols for Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK 048 effectively increases the levels of 2-AG in both the central nervous system and peripheral tissues.[4] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are key modulators of pain signaling pathways.[3][5] Preclinical studies in rodent models have demonstrated the analgesic efficacy of JJKK 048 in various pain modalities, making it a valuable research tool for investigating the therapeutic potential of endocannabinoid system modulation in pain management.[3][4]

Mechanism of Action

JJKK 048 covalently binds to the active site of the MAGL enzyme, effectively blocking its catalytic activity.[2] This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol.[3] The resulting accumulation of 2-AG leads to enhanced signaling through cannabinoid receptors (CB1 and CB2), which are widely distributed in pain-processing regions of the nervous system.[3][5] Activation of these receptors by 2-AG modulates neurotransmitter release and reduces neuronal excitability, ultimately leading to analgesia.[1]

Figure 1: Simplified signaling pathway of JJKK 048's analgesic effect.

Quantitative Data Summary

The following table summarizes the reported dosages of JJKK 048 and their observed effects in mouse pain models. All administrations were performed via intraperitoneal (i.p.) injection.

| Dose (mg/kg) | Pain Model | Analgesic Effect | Cannabimimetic Side Effects | Animal Strain | Citation |

| 0.1 - 4 | Not Specified | Potent MAGL inhibition and elevation of brain 2-AG levels. | Not specified | C57Bl/6J mice | [2] |

| 0.5 | Writhing Test | Significant analgesia. | Not observed. | Albino Swiss mice | [2][4] |

| 1 - 2 | Writhing Test | Analgesia. | Hypomotility and hyperthermia observed, but not catalepsy. | Albino Swiss mice | [2][4] |

| 1 - 2 | Tail-Immersion Test | Analgesia. | Hypomotility and hyperthermia observed, but not catalepsy. | Albino Swiss mice | [2][4] |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain and the efficacy of peripherally acting analgesics. The intraperitoneal administration of acetic acid induces a characteristic writhing response, which is a sign of abdominal constriction and visceral pain.

Figure 2: Experimental workflow for the acetic acid-induced writhing test.

Materials:

-

JJKK 048

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

0.7% (v/v) acetic acid solution

-

Male Albino Swiss mice (20-25 g)

-

Syringes and needles for injection

-

Observation chambers

Procedure:

-

Acclimatize mice to the experimental environment.

-

Prepare the desired concentrations of JJKK 048 in the vehicle solution.

-

Administer JJKK 048 or vehicle control via intraperitoneal (i.p.) injection.

-

After a 30-minute pretreatment period, administer a 0.7% v/v acetic acid solution intraperitoneally.[6]

-

Immediately place the mouse in an individual transparent observation cage.[6]

-

Allow 5 minutes to elapse, then count the number of writhes (stretching of the abdomen and/or simultaneous stretching of at least one hind limb) for a period of 20 minutes.[6]

-

A significant reduction in the number of writhes in the JJKK 048-treated group compared to the vehicle group indicates an analgesic effect.

Tail-Immersion Test

This model assesses the response to thermal pain and is particularly sensitive to centrally acting analgesics. The latency to withdraw the tail from hot water is measured as an indicator of pain sensitivity.

Figure 3: Experimental workflow for the tail-immersion test.

Materials:

-

JJKK 048

-

Vehicle solution

-

Water bath maintained at a constant temperature (e.g., 52°C)

-

Male Albino Swiss mice (20-25 g)

-

Stopwatch

-

Animal restrainer (optional)

Procedure:

-

Acclimatize mice to handling and the experimental setup.

-

Maintain the water bath at a constant temperature (e.g., 52°C).

-

Gently restrain the mouse and immerse the distal 2-3 cm of its tail into the hot water.

-

Start the stopwatch immediately upon immersion and stop it as soon as the mouse flicks its tail out of the water. This is the tail-withdrawal latency.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the mouse does not withdraw its tail within the cut-off time, remove the tail and record the latency as the cut-off time.

-

Measure a baseline latency for each animal before drug administration.

-

Administer JJKK 048 or vehicle control via i.p. injection.

-

Measure the tail-withdrawal latency at predetermined time points after administration (e.g., 30, 60, 90 minutes).

-

A significant increase in the tail-withdrawal latency in the JJKK 048-treated group compared to the vehicle group indicates an analgesic effect.

Safety and Handling

JJKK 048 is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For in vivo administration, a suitable vehicle should be used to ensure solubility and minimize irritation. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Conclusion

JJKK 048 serves as a powerful tool for investigating the role of the endocannabinoid system in pain modulation. Its high potency and selectivity for MAGL allow for targeted elevation of 2-AG levels, providing a means to explore the therapeutic potential of this pathway. The protocols and data presented here offer a guide for researchers to effectively utilize JJKK 048 in rodent pain models to advance our understanding of pain and develop novel analgesic therapies.

References

- 1. Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Writhing test [bio-protocol.org]

JJKK 048 Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JJKK 048 in preclinical animal studies, with a focus on the well-documented intraperitoneal route. The information is compiled from available scientific literature to guide researchers in designing and executing their own in vivo experiments.

Introduction

JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK 048 increases the levels of 2-AG in various tissues, including the brain, leading to a range of potential therapeutic effects such as analgesia.[1][2] This document outlines the administration protocols for JJKK 048 in animal models, based on published research.

Mechanism of Action

JJKK 048 functions by covalently binding to the catalytic serine residue (Ser122) in the active site of the MAGL enzyme.[1] This action forms a carbamate adduct, which effectively blocks the enzyme's hydrolytic activity. The inhibition of MAGL leads to a significant and dose-dependent elevation of 2-AG levels, while levels of anandamide (AEA), another major endocannabinoid, remain unaffected.[1][2]

Mechanism of action of JJKK 048.

Administration Routes in Animal Studies

Based on a thorough review of the existing literature, the primary route of administration for JJKK 048 in animal studies, particularly in mice, is intraperitoneal (i.p.) injection .[1][2] There is currently a lack of published data on other administration routes such as oral (p.o.), intravenous (i.v.), or subcutaneous (s.c.) for this specific compound. Therefore, the following protocols and data are focused exclusively on the intraperitoneal route.

Quantitative Data Summary: Intraperitoneal Administration in Mice

The following table summarizes the quantitative data from in vivo studies of JJKK 048 administered intraperitoneally to mice.

| Parameter | Value | Animal Model | Key Findings | Reference |

| Dosage Range | 0.1 - 4 mg/kg | Male C57Bl/6J mice | Dose-dependent inhibition of brain MAGL activity and elevation of brain 2-AG levels. | [1] |

| Effective Dose for Analgesia | 0.5 mg/kg | Male Albino Swiss mice | Promoted significant analgesia in a writhing test without causing cannabimimetic side effects. | [1][2] |

| Higher Dose Effects | 1 - 2 mg/kg | Male Albino Swiss mice | Induced analgesia in both the writhing test and the tail-immersion test, as well as hypomotility and hyperthermia, but not catalepsy. | [1] |

| MAGL Inhibition in Peripheral Tissues | 0.5 - 2 mg/kg | Mouse | Inhibition of MAGL in liver, spleen, heart, and skeletal muscle. Some off-target effects were noted at higher doses. | [1] |

| Pharmacokinetics | 0.5 mg/kg | Mouse | JJKK-048 was not detected in plasma or brain at 15, 30, 60, or 120 minutes post-injection. | [2] |

| Pharmacokinetics (Higher Doses) | 0.5, 1.0, and 2.0 mg/kg | Mouse | JJKK-048 was detected in plasma, brain, and liver 30 minutes after injection at these doses. | [2] |

Experimental Protocols

Protocol 1: Preparation of JJKK 048 for Intraperitoneal Administration

This protocol details the preparation of a JJKK 048 solution for in vivo studies in mice.

Materials:

-

JJKK 048 powder

-

Dimethyl sulfoxide (DMSO)

-

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Warming device (e.g., water bath or heat block)

Procedure:

-

Vehicle Preparation:

-

Prepare a 10% (w/v) solution of HP-β-CD in sterile saline or PBS.

-

Gently warm the solution to aid in the dissolution of HP-β-CD.

-

-

JJKK 048 Stock Solution:

-

Prepare a stock solution of JJKK 048 in DMSO. A common final concentration of DMSO in the injected solution is 5% (v/v).[1]

-

-

Final Formulation:

-

For a final solution containing 5% DMSO and 10% HP-β-CD, first dissolve the required amount of JJKK 048 in DMSO.

-

Sequentially add the gently heated 10% HP-β-CD solution to the DMSO stock solution while vortexing to ensure complete dissolution.

-

The final volume should be adjusted with the HP-β-CD solution.

-

It is recommended to prepare the working solution fresh on the day of the experiment.[1]

-

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a step-by-step guide for the intraperitoneal administration of JJKK 048 to mice.

Materials:

-

Prepared JJKK 048 solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Animal restraint device (optional)

-

70% ethanol or other suitable disinfectant

-

Sterile gauze

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the mouse to minimize stress.

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

-

-

Injection Site Identification:

-

Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.

-

The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

-

Injection:

-

Disinfect the injection site with 70% ethanol on a sterile gauze pad.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

-

Slowly inject the JJKK 048 solution. The typical injection volume for mice is 5-10 mL/kg.

-

-

Post-Injection Monitoring:

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

-

General experimental workflow.

Conclusion

The available scientific literature robustly supports the use of intraperitoneal administration for JJKK 048 in mouse models to study its in vivo effects. The provided protocols and data tables offer a foundation for researchers to design experiments investigating the therapeutic potential of this potent MAGL inhibitor. Further research is warranted to explore other potential administration routes and to fully characterize the pharmacokinetic and pharmacodynamic profiles of JJKK 048.

References

Application Notes and Protocols for Measuring MAGL Inhibition with JJKK-048

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JJKK-048, a potent and selective inhibitor, for the study of monoacylglycerol lipase (MAGL). Detailed protocols for in vitro and in vivo experiments are outlined to facilitate research into the therapeutic potential of MAGL inhibition in various disease models.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3][4]. 2-AG is an endogenous lipid that activates cannabinoid receptors CB1 and CB2, playing a crucial role in a multitude of physiological processes including pain, inflammation, and neurotransmission[1][2][3][5]. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates its signaling[4]. The arachidonic acid produced can then be used for the synthesis of prostaglandins, which are involved in inflammation[4][6]. Given its central role in regulating 2-AG levels, MAGL has emerged as a significant therapeutic target for various conditions, including neurodegenerative diseases, cancer, and chronic pain[4][7].

JJKK-048: A Potent and Selective MAGL Inhibitor

JJKK-048 is an ultrapotent and highly selective inhibitor of MAGL[4][7]. It acts as a covalent inhibitor, forming a carbamate adduct with the catalytic serine residue (S122) in the active site of MAGL[7][8]. This action effectively blocks the hydrolysis of 2-AG, leading to its accumulation in tissues[7][8]. The high selectivity of JJKK-048 for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), makes it an invaluable tool for studying the specific functions of MAGL[5].

Quantitative Data

In Vitro Inhibitory Potency of JJKK-048

| Species | IC50 Value |

| Human MAGL | 214 pM[7][9] |

| Rat MAGL | 275 pM[7][9] |

| Mouse MAGL | 363 pM[5][7][9] |

| Alternative Mouse MAGL IC50 | 0.4 nM[10] |

In Vivo Effects of JJKK-048 in Mice

| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels | Behavioral Effects |

| 0.5 mg/kg | ~45% inhibition | 9-fold increase | Significant analgesia in writhing test without cannabimimetic side effects[4][7][8] |

| 1-2 mg/kg | ~80% inhibition | 19-fold increase | Analgesia in writhing and tail-immersion tests, hypomotility, hyperthermia[4][7][8] |

| 4 mg/kg | ~90% inhibition | 30-fold increase |

i.p. = intraperitoneal

Signaling Pathway

Caption: MAGL's role in 2-AG degradation and the inhibitory action of JJKK-048.

Experimental Protocols

In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAGL inhibitor screening kits and is suitable for determining the IC50 value of JJKK-048.[11][12]

Materials:

-

Human recombinant MAGL enzyme

-

MAGL substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage)

-

Assay Buffer (e.g., Tris-based buffer, pH 7.2-8.0)

-

JJKK-048

-

DMSO (anhydrous)

-

Black 96-well plate with a flat bottom

-

Multi-well spectrophotometer (fluorometer)

Procedure:

-

Prepare JJKK-048 Stock Solution: Dissolve JJKK-048 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Serial Dilutions: Perform serial dilutions of the JJKK-048 stock solution in assay buffer to achieve a range of concentrations for testing.

-

Prepare MAGL Enzyme Solution: Dilute the MAGL enzyme stock in cold assay buffer to the desired working concentration.

-

Assay Plate Setup:

-

Add the diluted JJKK-048 solutions to the appropriate wells of the 96-well plate.

-

Include a "no inhibitor" control (vehicle, e.g., DMSO in assay buffer).

-

Include a "background" control (assay buffer without enzyme).

-

-

Enzyme Addition: Add the prepared MAGL enzyme solution to all wells except the background control wells.

-

Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow JJKK-048 to bind to the enzyme.

-

Substrate Addition: Add the MAGL substrate to all wells to initiate the enzymatic reaction.

-